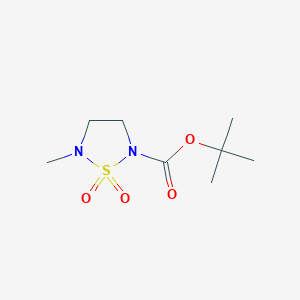
4-arsoroso-N-benzylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Arsoroso-N-benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an arsenic atom in its structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-arsoroso-N-benzylbenzamide typically involves the condensation of benzoic acid derivatives with benzylamines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process is catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants like N-chlorosuccinimide and aqueous tert-butyl hydroperoxide . This method is operationally straightforward and provides good yields under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Arsoroso-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-arylation of aminobenzamides via copper-catalyzed Chan–Evans–Lam reactions with aryl boronic acids.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper catalysts and aryl boronic acids under open-flask conditions.
Major Products:
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of N-arylated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Arsoroso-N-benzylbenzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-arsoroso-N-benzylbenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- N-phenethylbenzamide: Similar structure but lacks the arsenic atom.
- N-benzyloxybenzamide: Contains an additional oxygen atom in the benzyl group .
Eigenschaften
CAS-Nummer |
5425-36-5 |
|---|---|
Molekularformel |
C14H12AsNO2 |
Molekulargewicht |
301.17 g/mol |
IUPAC-Name |
4-arsoroso-N-benzylbenzamide |
InChI |
InChI=1S/C14H12AsNO2/c17-14(12-6-8-13(15-18)9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
YROWKVAALJFIBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)













